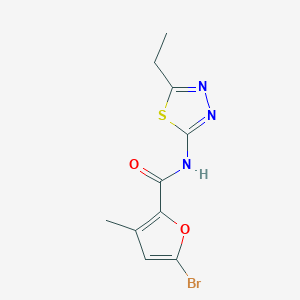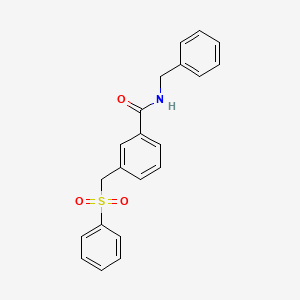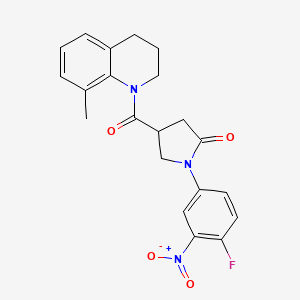
5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide, also known as BTF, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BTF is a small molecule that belongs to the class of thiadiazole derivatives, which have been shown to possess various biological activities.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide is not fully understood, but it is believed to involve the modulation of various cellular pathways. This compound has been shown to inhibit the activity of enzymes involved in inflammation and cancer progression. This compound has also been shown to modulate the activity of neurotransmitters, which may contribute to its potential use in treating neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in scientific studies. This compound has been shown to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity. This compound has also been shown to induce cell death in cancer cells, which may contribute to its anti-cancer activity. This compound has also been shown to modulate the activity of neurotransmitters, which may contribute to its potential use in treating neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide in lab experiments is its small molecular size, which allows for easy penetration into cells and tissues. Another advantage is its synthetic accessibility, which allows for easy production and modification. One limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide. One direction is to investigate its potential use in treating other inflammatory diseases, such as rheumatoid arthritis. Another direction is to investigate its potential use in combination with other anti-cancer agents for the treatment of cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in treating neurological disorders.
Synthesemethoden
The synthesis of 5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide involves the reaction of 5-ethyl-1,3,4-thiadiazol-2-amine with 2-bromo-3-methylfuran-2-carboxylic acid chloride in the presence of a base. The reaction yields this compound as a white solid, which can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide has been investigated for its potential therapeutic applications in various scientific studies. One study found that this compound exhibited anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Another study showed that this compound had anti-cancer activity by inducing cell death in cancer cells. This compound has also been investigated for its potential use in treating neurological disorders, such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
5-bromo-N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrN3O2S/c1-3-7-13-14-10(17-7)12-9(15)8-5(2)4-6(11)16-8/h4H,3H2,1-2H3,(H,12,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBQBELMKXYDFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)C2=C(C=C(O2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3,4-dimethylbenzamide](/img/structure/B7550845.png)

![4-[[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-fluorophenyl)morpholine](/img/structure/B7550873.png)
![5-(cyclopropylsulfamoyl)-N,2-dimethyl-N-[phenyl(pyridin-2-yl)methyl]benzamide](/img/structure/B7550886.png)

![N-cyclohexyl-N-methyl-4-[5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepane-1-sulfonamide](/img/structure/B7550897.png)
![[2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]phenyl]-[3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)piperidin-1-yl]methanone](/img/structure/B7550902.png)
![N-[1-[4-(benzimidazol-1-yl)phenyl]ethyl]-N-methylpyrimidin-2-amine](/img/structure/B7550914.png)
![2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]-N-[[4-[(4-methylpiperidin-1-yl)methyl]phenyl]methyl]propanamide](/img/structure/B7550920.png)
![[2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxo-1-phenylethyl] 2,2-dioxo-3,4-dihydro-[1,2,4]thiadiazino[3,4-b][1,3]benzothiazole-8-carboxylate](/img/structure/B7550936.png)


![N-[(4-fluorophenyl)-(1-methylimidazol-2-yl)methyl]-3-methylpiperidine-1-sulfonamide](/img/structure/B7550959.png)
![[7-(Ethoxycarbonylamino)-2-oxochromen-4-yl]methyl 2-(3,5-dimethyl-1-phenylpyrazol-4-yl)-2-oxoacetate](/img/structure/B7550965.png)
